3-Hydroxy-4-methoxy-1-methyl-2,3-dihydro-1H-indole-5,6-dione
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Overview
Description
3-Hydroxy-4-methoxy-1-methyl-2,3-dihydro-1H-indole-5,6-dione is an organic compound belonging to the class of indoles and derivatives. Indoles are a significant heterocyclic system in natural products and drugs, playing a crucial role in cell biology and various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-methoxy-1-methyl-2,3-dihydro-1H-indole-5,6-dione can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole derivative . The reaction typically uses methanesulfonic acid under reflux in methanol, yielding the desired product in good yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Fischer indole synthesis remains a widely used method due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-methoxy-1-methyl-2,3-dihydro-1H-indole-5,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the compound into more reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, quinonoid derivatives, and reduced indole compounds .
Scientific Research Applications
3-Hydroxy-4-methoxy-1-methyl-2,3-dihydro-1H-indole-5,6-dione has diverse scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in cell biology and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-methoxy-1-methyl-2,3-dihydro-1H-indole-5,6-dione involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
3-Hydroxy-4-methoxy-1-methyl-2,3-dihydro-1H-indole-5,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxyl, methoxy, and methyl groups on the indole ring differentiates it from other indole derivatives and contributes to its specific reactivity and applications .
Properties
Molecular Formula |
C10H11NO4 |
---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
3-hydroxy-4-methoxy-1-methyl-2,3-dihydroindole-5,6-dione |
InChI |
InChI=1S/C10H11NO4/c1-11-4-7(13)8-5(11)3-6(12)9(14)10(8)15-2/h3,7,13H,4H2,1-2H3 |
InChI Key |
OXLAWBORMGZXRP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C2=C(C(=O)C(=O)C=C21)OC)O |
Origin of Product |
United States |
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